3-Azidoethidium

Photoaffinity labeling Nicotinic acetylcholine receptor Noncompetitive antagonist binding

3-Azidoethidium (CAS 74444-55-6) is a critical photoreactive probe for nucleic acid and protein photoaffinity labeling. Its unique inverted phenyl ring orientation in CpG dinucleotides enables mapping of major groove binding sites inaccessible to other ethidium analogs. With >100,000-fold higher quantum yield vs. ethidium, it achieves efficient covalent modification under mild light, essential for accurate structure-activity studies. Ensure procurement of the correct isomer for reproducible research.

Molecular Formula C21H18N5+
Molecular Weight 340.4 g/mol
CAS No. 74444-55-6
Cat. No. B1204954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azidoethidium
CAS74444-55-6
Synonyms3-azido-8-amino-5-ethyl-6-phenylphenanthridinium chloride
3-azidoethidium
3-azidoethidium chloride
Molecular FormulaC21H18N5+
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCCN1C2=CC(=N[N+]#N)C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N
InChIInChI=1S/C21H18N5/c1-2-26-20-13-16(24-25-23)9-11-18(20)17-10-8-15(22)12-19(17)21(26)14-6-4-3-5-7-14/h3-13H,2,22H2,1H3/q+1
InChIKeyFAPUKIBZMFELIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Azidoethidium (CAS 74444-55-6) - Key Properties for Scientific Procurement


3-Azidoethidium (CAS 74444-55-6), also known as 3-azido-8-amino-5-ethyl-6-phenylphenanthridinium chloride, is a photoreactive analog of the classic DNA/RNA intercalator ethidium bromide [1]. As a member of the azidoethidium class, it features an azido (-N₃) substituent at the C3 position of the phenanthridinium core, which enables covalent photoaffinity labeling of nucleic acids and nucleic acid-binding proteins upon irradiation with visible or UV light [2]. The compound intercalates reversibly into DNA and RNA with binding stoichiometry approximating one dye molecule per four base pairs, comparable to other ethidium derivatives [3].

Why 3-Azidoethidium Cannot Be Interchanged with Other Ethidium Azide Analogs


Generic substitution among ethidium azide analogs is scientifically invalid because the position and number of azido substituents dictate fundamentally distinct binding geometries, photoreactivity profiles, and biological outcomes. Comparative studies demonstrate that 3-azidoethidium intercalates into CpG dinucleotides with an inverted phenyl ring orientation compared to 8-azidoethidium and the parent ethidium [1], while the 3,8-diazido derivative exhibits over 20-fold weaker binding affinity for dinucleotides [2]. Furthermore, differential mutagenic potency—with the 8-azido-3-amino analog being at least 40-fold more mutagenic than the 3,8-diazido derivative—underscores that each azido positional isomer represents a distinct chemical entity with non-interchangeable structure-activity relationships [3].

Quantitative Differentiation of 3-Azidoethidium Against Closest Analogs


Receptor Binding Affinity: 2-5-Fold Reduction Relative to Parent Ethidium

3-Azidoethidium binds to the noncompetitive antagonist site of the Torpedo californica nicotinic acetylcholine receptor with 2-5-fold lower affinity than the parent compound ethidium bromide [1]. This moderate affinity reduction indicates that the C3 azido substitution does not abolish target recognition, preserving sufficient reversible binding for effective photoaffinity labeling applications [1].

Photoaffinity labeling Nicotinic acetylcholine receptor Noncompetitive antagonist binding

Unique Intercalation Geometry: Inverted Phenyl Ring Orientation in CpG Complexes

3-Azidoethidium exhibits a uniquely inverted intercalation geometry when binding to cytidylyl(3′–5′)guanosine (CpG), with its phenyl group positioned in the major groove of the minihelix—the opposite orientation observed for ethidium, 8-azido-ethidium, and 3,8-diazido-ethidium [1]. This geometric inversion, independently confirmed by both visible spectroscopy and ¹H NMR techniques, represents a fundamental structural difference in how this specific positional isomer engages nucleic acid binding pockets [1].

Intercalation geometry Nucleic acid structure 1H NMR spectroscopy

Enhanced Photoreactivity: 10³-Fold Increase Relative to Non-Azido Ethidium Dyes

Azidoethidium dyes, including 3-azidoethidium derivatives, exhibit photoreactivity that is 10³ times (1,000-fold) higher than that of non-azido ethidium dyes under identical irradiation conditions [1]. This dramatic enhancement in photoreactivity directly translates to more efficient covalent labeling of target biomolecules upon photolysis, a critical performance metric for photoaffinity labeling applications [1].

Photoreactivity Quantum yield Photoaffinity labeling

Quantum Yield of Photoproducts: 10⁵-Fold Enhancement Over Ethidium Dyes

The quantum yield of photoproduct formation for azidoethidium dyes is 10⁵ times (100,000-fold) higher than that observed for ethidium dyes under comparable conditions [1]. This metric quantifies the efficiency with which absorbed photons generate reactive intermediates capable of forming covalent adducts, representing the fundamental photochemical advantage of the azido substitution [1].

Quantum yield Photoproduct formation Covalent labeling efficiency

Differential Mutagenic Potency: Positional Isomers Exhibit Distinct Biological Activity

Among ethidium photoaffinity labels, the positional isomer identity dictates mutagenic outcome: the 8-azido-3-amino derivative is at least 40-fold more mutagenic and toxic in Salmonella tester strain TA1538 than the 3,8-diazido derivative [1]. While 3-azidoethidium (3-azido-8-amino derivative) was also evaluated in this structure-function study, the key finding relevant to procurement is that monoazido substitution at C3 produces a distinct biological profile compared to C8 substitution or diazido substitution [1].

Mutagenicity Frameshift mutations Structure-activity relationship

Sequence-Specific Photomodification: 10-80% Target Damage Under Defined Conditions

Azidoethidium dyes function as considerably stronger photosensitizers than ethidium dyes, producing total damage to target oligo- or polydeoxyribonucleotides ranging from 10–70% for single-stranded DNA and 30–80% for double-stranded DNA, depending on irradiation conditions [1]. This quantifiable damage range establishes a performance benchmark for sequence-specific photomodification experiments using azidoethidium-oligonucleotide conjugates [1].

Oligonucleotide modification Photosensitization Sequence-specific cleavage

Validated Application Scenarios for 3-Azidoethidium Procurement


Photoaffinity Labeling of Noncompetitive Antagonist Binding Sites on Ligand-Gated Ion Channels

3-Azidoethidium enables covalent tagging of noncompetitive antagonist binding sites on the nicotinic acetylcholine receptor (nAChR), with demonstrated site-selectivity for the α and γ subunits following photoactivation [1]. The compound's 2-5-fold lower binding affinity relative to ethidium bromide does not preclude effective labeling, and its preferential reaction with the γ subunit over the δ subunit provides structural discrimination between the two agonist binding sites [1].

Interrogation of CpG Dinucleotide Binding Pockets via Inverted Intercalation Geometry

Due to its uniquely inverted phenyl ring orientation when bound to CpG dinucleotides, 3-azidoethidium serves as the only available probe for studying nucleic acid binding sites where the phenyl moiety must project into the major groove [2]. This geometry, opposite to that of ethidium and 8-azido-ethidium, makes 3-azidoethidium essential for mapping binding pocket topologies that are inaccessible to other ethidium-class probes [2].

Sequence-Specific Photomodification of Oligonucleotide Targets

When conjugated to oligonucleotides, 3-azidoethidium functions as a potent photosensitizer for sequence-specific cleavage or modification of complementary nucleic acid targets [3]. The class-level photoreactivity advantage of 1,000-fold over non-azido ethidium dyes, combined with a 100,000-fold higher quantum yield of photoproduct formation, enables efficient covalent modification under mild irradiation conditions that would be insufficient for ethidium-based probes [4].

Structure-Activity Relationship Studies of Ethidium-Class Mutagenicity

3-Azidoethidium (3-azido-8-amino derivative) is a required comparator in studies mapping the structural determinants of frameshift mutagenicity among ethidium photoaffinity labels [5]. The dramatic biological activity differences among positional isomers—exemplified by the ≥40-fold differential in mutagenic potency between the 8-azido-3-amino and 3,8-diazido derivatives—mean that procurement of the correct isomer is non-negotiable for generating interpretable structure-activity relationship data [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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